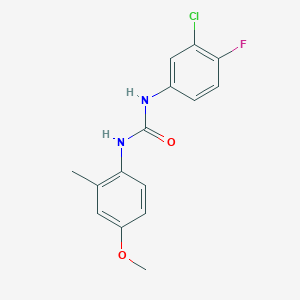
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CFMU is a urea derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer cell growth and survival. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea exhibits unique biochemical and physiological effects that make it a promising candidate for further research and development. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit potent anticancer activity, induce cell cycle arrest and apoptosis in cancer cells, exhibit neuroprotective effects, and improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments, including its potent anticancer and neuroprotective activity, as well as its ability to improve cognitive function and memory. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea also has some limitations, including its toxicity and potential side effects, which need to be carefully studied and evaluated.
Orientations Futures
There are several future directions for the research and development of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea. One potential direction is to further study the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea and its effects on various signaling pathways and enzymes involved in cancer cell growth and neurodegeneration. Another potential direction is to develop novel derivatives of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea that exhibit improved potency and selectivity for specific targets. Additionally, further studies are needed to evaluate the safety and potential side effects of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea in animal models and human clinical trials. Overall, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has significant potential for further research and development in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea involves the reaction between 3-chloro-4-fluoroaniline and 4-methoxy-2-methylaniline with the use of urea as a reactant. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea is in the field of cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been studied for its potential applications in the field of neuroscience. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to exhibit neuroprotective effects against various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to improve cognitive function and memory in animal models, making it a potential candidate for the development of drugs for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-7-11(21-2)4-6-14(9)19-15(20)18-10-3-5-13(17)12(16)8-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCMFTAFAVKYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

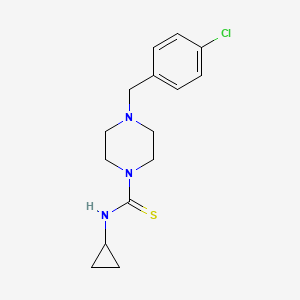


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
![3-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5846743.png)
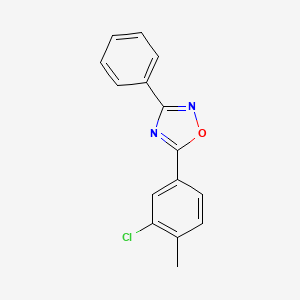
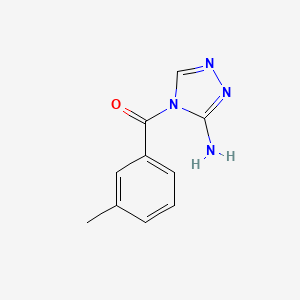
![4-(diethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5846755.png)
![N-cyclopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5846769.png)
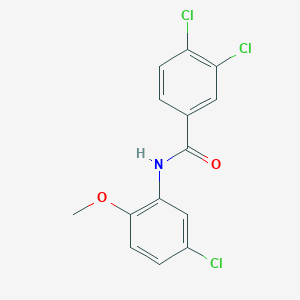
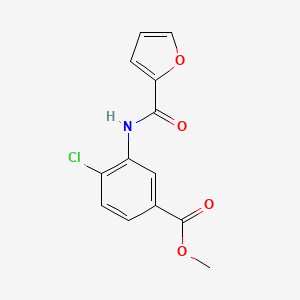
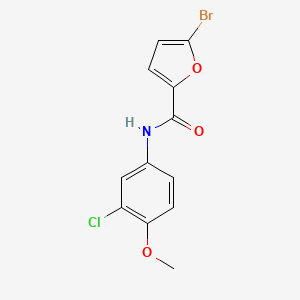
![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
